

# Spectroscopic Unveiling of 2-Amino-3-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-3-methylbenzaldehyde

Cat. No.: B3038281

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This guide provides an in-depth analysis of the spectral data for **2-Amino-3-methylbenzaldehyde** ( $C_8H_9NO$ ), a key aromatic building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding its spectroscopic signature is paramount for researchers in drug development and organic synthesis for reaction monitoring, quality control, and structural confirmation. Due to the limited availability of published experimental spectra, this guide integrates experimental mass spectrometry data with high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, contextualized with experimental data from closely related isomers to ensure a robust and reliable interpretation.

## Molecular Structure and Spectroscopic Overview

The structural features of **2-Amino-3-methylbenzaldehyde**—a benzene ring substituted with an aldehyde, an amino group, and a methyl group in a 1,2,3-arrangement—give rise to a distinct spectroscopic fingerprint. Each analytical technique provides a unique piece of the structural puzzle.

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H2_NH2; C3 -- C_CH3; C_CH3 -- H1_CH3; C_CH3 -- H2_CH3; C_CH3 -- H3_CH3; C4 -- H4;  
C5 -- H5; C6 -- H6; }
```

Caption: Molecular Structure of **2-Amino-3-methylbenzaldehyde**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **2-Amino-3-methylbenzaldehyde**, the electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions.

## Experimental Data: Gas Chromatography-Mass Spectrometry (GC-MS)

The experimental GC-MS data for **2-Amino-3-methylbenzaldehyde** is available through the PubChem database.[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
135	100	[M] <sup>+</sup> (Molecular Ion)
134	95	[M-H] <sup>+</sup>
106	50	[M-CHO] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Interpretation of the Mass Spectrum

The mass spectrum is dominated by the molecular ion peak [M]<sup>+</sup> at m/z 135, which corresponds to the molecular weight of the compound (135.16 g/mol ).[\[1\]](#) A prominent peak at

m/z 134 is attributed to the loss of a hydrogen atom, likely from the aldehyde or amino group, forming a stable cation. The fragment at m/z 106 results from the characteristic loss of the formyl radical (CHO), a common fragmentation pathway for benzaldehydes. The peak at m/z 77 corresponds to the phenyl cation, indicating the fragmentation of the substituted benzene ring.

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M -> M\_minus\_H [label="- H^{+}"]; M -> M\_minus\_CHO [label="- CHO^{+}"]; M\_minus\_CHO -> Phenyl [label="- HCN, -CH<sub>3</sub>"]; }

Caption: Proposed Mass Fragmentation Pathway of **2-Amino-3-methylbenzaldehyde**.

## Experimental Protocol: GC-MS

A standard protocol for acquiring a GC-MS spectrum of a thermally stable, volatile compound like **2-Amino-3-methylbenzaldehyde** would involve:

- Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC inlet, which is heated to ensure rapid vaporization.
- Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and polarities.
- Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-Amino-3-methylbenzaldehyde** is expected to show characteristic absorption bands for the amino (N-H), aldehyde (C=O and C-H), and aromatic (C=C and C-H) groups.

## Predicted IR Data

The following table presents the predicted characteristic IR absorption bands for **2-Amino-3-methylbenzaldehyde**. These predictions are based on well-established correlation tables and comparison with the experimental spectra of similar molecules.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3450-3300	N-H stretch (asymmetric and symmetric)	Primary Amine
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Methyl
2850-2750	C-H stretch (Fermi doublet)	Aldehyde
1700-1680	C=O stretch	Aldehyde
1620-1580	N-H bend	Primary Amine
1600-1450	C=C stretch	Aromatic
850-750	C-H bend (out-of-plane)	Aromatic (substituted)

## Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The two bands in the 3450-3300 cm<sup>-1</sup> region are characteristic of the symmetric and asymmetric N-H stretching of a primary amine. The strong absorption around 1700-1680 cm<sup>-1</sup> is indicative of the C=O stretching of the aldehyde. The presence of the aldehyde is further confirmed by the characteristic C-H stretching bands (a Fermi doublet) between 2850 cm<sup>-1</sup> and 2750 cm<sup>-1</sup>. Aromatic C-H and C=C stretching vibrations are expected in their usual regions. The out-of-

plane C-H bending bands in the fingerprint region can provide further information about the substitution pattern of the aromatic ring. For comparison, the experimental IR spectrum of 3-methylbenzaldehyde shows a strong C=O stretch at  $1697\text{ cm}^{-1}$  and aldehyde C-H stretches around  $2900\text{ cm}^{-1}$  and  $2700\text{ cm}^{-1}$ .<sup>[2]</sup>

## Experimental Protocol: FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid sample like **2-Amino-3-methylbenzaldehyde** is:

- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric  $\text{CO}_2$  and water vapor.
- Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum. The instrument's software will automatically subtract the background spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the complete structural elucidation of **2-Amino-3-methylbenzaldehyde**.

## Predicted $^1\text{H}$ NMR Data

The predicted  $^1\text{H}$  NMR spectrum of **2-Amino-3-methylbenzaldehyde** in  $\text{CDCl}_3$  is summarized below. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.85	Singlet	1H	Aldehyde H
~7.30	Doublet	1H	Aromatic H
~7.15	Triplet	1H	Aromatic H
~6.70	Doublet	1H	Aromatic H
~4.50	Broad Singlet	2H	NH <sub>2</sub>
~2.20	Singlet	3H	CH <sub>3</sub>

## Interpretation of the <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for each type of proton. The aldehyde proton is the most deshielded, appearing as a sharp singlet around 9.85 ppm. The three aromatic protons will appear as a set of coupled multiplets in the aromatic region (6.5-7.5 ppm). The amino protons typically appear as a broad singlet around 4.50 ppm, and their chemical shift can be concentration and solvent dependent. The methyl protons will give a sharp singlet at approximately 2.20 ppm. For comparison, the experimental <sup>1</sup>H NMR spectrum of 2-aminobenzaldehyde shows the aldehyde proton at ~9.85 ppm and the amino protons as a broad signal around 6.12 ppm.<sup>[3]</sup> The experimental spectrum of 3-methylbenzaldehyde shows the aldehyde proton at 9.95 ppm and the methyl protons at 2.39 ppm.<sup>[4]</sup><sup>[5]</sup>

## Predicted <sup>13</sup>C NMR Data

The predicted <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub> is as follows:

Chemical Shift (ppm)	Assignment
~192	C=O (Aldehyde)
~150	C-NH <sub>2</sub>
~138	C-CH <sub>3</sub>
~135	Aromatic CH
~125	Aromatic C-CHO
~120	Aromatic CH
~118	Aromatic CH
~18	CH <sub>3</sub>

## Interpretation of the <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon is the most downfield signal, appearing around 192 ppm. The aromatic carbons attached to the amino and aldehyde groups are also significantly deshielded. The remaining aromatic carbons will appear in the 118-138 ppm range. The methyl carbon will be the most upfield signal, at approximately 18 ppm. The experimental <sup>13</sup>C NMR spectrum of 3-methylbenzaldehyde shows the aldehyde carbon at 192.47 ppm and the methyl carbon at 21.12 ppm, which aligns with the predicted values.<sup>[4]</sup>

## Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra is:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of TMS as an internal standard.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

- Data Acquisition: Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence. For the  $^{13}\text{C}$  spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms, simplifying the spectrum.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

## Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of **2-Amino-3-methylbenzaldehyde**. By combining experimental mass spectrometry data with robustly predicted NMR and IR spectra, and drawing comparisons with related isomers, a detailed and reliable structural characterization is achieved. This information is invaluable for scientists and researchers working with this compound, enabling confident identification and quality assessment in various applications.

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## References

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- 2. 3-Methylbenzaldehyde [applets.kcvs.ca]
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- 4. 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
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